molecular formula C8H9N3O2 B13742454 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B13742454
M. Wt: 179.18 g/mol
InChI Key: XSOMQQKJUHOLEY-UHFFFAOYSA-N
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Description

5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 1-methyl-1H-pyrazole with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group is introduced at the 5-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The cyano group and the pyrazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, which prevents the enzymes from catalyzing their respective reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to the presence of the cyano group at the 5-position, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

ethyl 5-cyano-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-3-13-8(12)7-4-6(5-9)11(2)10-7/h4H,3H2,1-2H3

InChI Key

XSOMQQKJUHOLEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C#N)C

Origin of Product

United States

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